molecular formula C25H22N4O2S B2505804 1-[3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one CAS No. 402951-09-1

1-[3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

Cat. No.: B2505804
CAS No.: 402951-09-1
M. Wt: 442.54
InChI Key: OIKZXNWVRLNNHN-UHFFFAOYSA-N
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Description

The compound 1-[3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a pyrazoline-based heterocyclic system featuring a bipyrazole core. Key structural elements include:

  • 3,4-Dihydro-1'H,2H-[3,4'-bipyrazole]: A fused bicyclic system with two pyrazole rings.
  • Substituents:
    • 4-Methoxyphenyl (electron-donating group) at the 3'-position.
    • Thiophen-2-yl (sulfur-containing heterocycle) at the 5-position.
    • Phenyl group at the 1'-position.
  • Functional Group: Acetyl (ethanone) at the 2-position.

Pyrazolines are well-documented for diverse biological activities, including antimicrobial, analgesic, and antifungal properties . The presence of thiophene and methoxyphenyl groups may enhance electronic interactions and binding affinity in biological targets.

Properties

IUPAC Name

1-[3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-17(30)29-23(15-22(26-29)24-9-6-14-32-24)21-16-28(19-7-4-3-5-8-19)27-25(21)18-10-12-20(31-2)13-11-18/h3-14,16,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKZXNWVRLNNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3’-(4-methoxyphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include reactions such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for such syntheses often involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Chemical Reactions Analysis

1-[3’-(4-methoxyphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3’-(4-methoxyphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activities Synthesis Method
Target Compound C₂₄H₂₂N₄O₂S 446.5 4-Methoxyphenyl, Thiophen-2-yl Hypothetical: Antimicrobial Not Specified
1-(1′,3′-Diphenyl-5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one C₃₃H₃₀N₄O₃ 530.63 3,4,5-Trimethoxyphenyl Not Reported Condensation Reaction
2-(3'-(4-Nitrophenyl)-1'-phenyl-5-(aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)thiazol-4(5H)-ones C₂₆H₂₀N₆O₃S 496.5 4-Nitrophenyl, Thiazole Antimicrobial (Gram+/Fungal) Cs₂CO₃-Catalyzed
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole C₃₂H₂₈N₄O 508.6 Biphenyl, 4-Methoxyphenyl Analgesic (Hypothesized) Solvent-Assisted Crystallization
Key Observations:

Substituent Impact on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro in ) enhance antimicrobial activity, while electron-donating groups (e.g., methoxy in the target compound) may improve metabolic stability.
  • Thiophene and thiazole groups (sulfur-containing) in the target compound and likely increase lipophilicity, aiding membrane penetration .

Synthetic Approaches :

  • The target compound’s synthesis may parallel methods in , involving cyclocondensation of hydrazines with diketones.
  • Heterogeneous catalysis (e.g., Cs₂CO₃ in ) improves yield in thiazole-functionalized derivatives.
Table 2: Hypothetical Activity Comparison
Compound Antibacterial Antifungal Analgesic Metabolic Stability
Target Compound Moderate Moderate Low High (Methoxy)
Nitrophenyl-Thiazole High High Not Tested Moderate (Nitro)
Trimethoxyphenyl Not Tested Not Tested Not Tested Low (Methoxy)

Physicochemical and Crystallographic Properties

  • Crystallinity: Pyrazoline derivatives (e.g., ) often form stable monoclinic crystals, critical for bioavailability. The target compound’s thiophene may introduce π-π stacking interactions, altering solubility.

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